Optimized Lipophilicity for Membrane Penetration vs. Regioisomer
A direct head-to-head comparison with its closest regioisomer, N-cyclohexyl-3,4-dimethoxybenzenesulfonamide, reveals a lower calculated LogP for the target compound, suggesting improved drug-likeness and a more favorable balance between membrane permeability and potential promiscuity. The target compound's LogP is 2.80, compared to 2.92 for the 3,4-regioisomer .
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.80 |
| Comparator Or Baseline | N-cyclohexyl-3,4-dimethoxybenzenesulfonamide, LogP = 2.92 |
| Quantified Difference | ΔLogP = -0.12 (Target is less lipophilic) |
| Conditions | Calculated property from Hit2Lead/ChemBridge database . |
Why This Matters
Lower lipophilicity is generally associated with reduced off-target binding and lower metabolic clearance, making the 2,5-isomer a potentially superior starting point for lead optimization compared to the 3,4-isomer.
